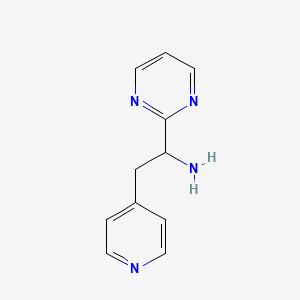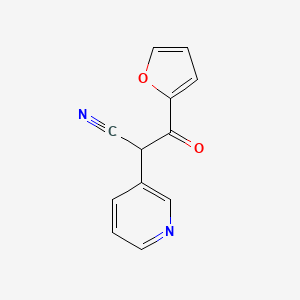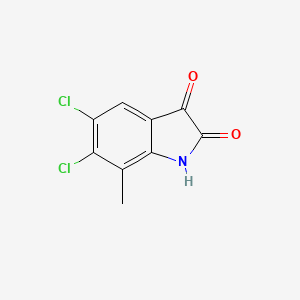
5,6-Dichloro-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with adjustments to reaction conditions to maximize yield and purity. Large-scale production would require careful control of temperature, pressure, and catalyst concentration to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
6,7-dichloroquinoxaline-2,3(1H,4H)-dione: Another heterocyclic compound with similar structural features.
Uniqueness
5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dichloro and methyl substitutions make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5Cl2NO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
5,6-dichloro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5Cl2NO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14) |
InChI Key |
VMSVOYZMIIMTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Cl)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
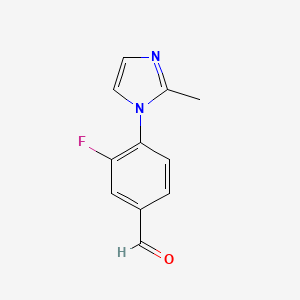
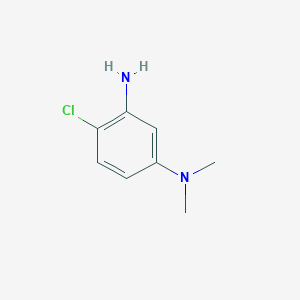
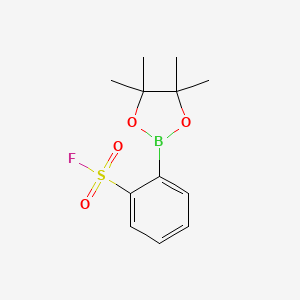
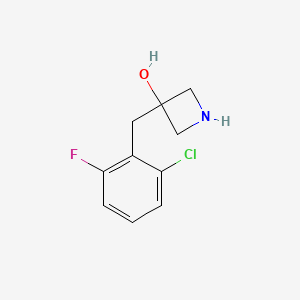
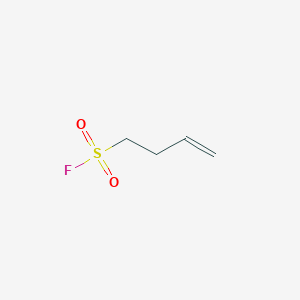
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
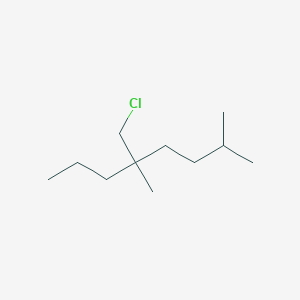

methanone](/img/structure/B13636207.png)
